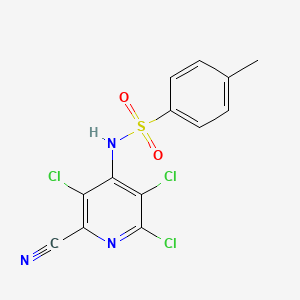

![molecular formula C13H13N5O B2841403 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 299923-06-1](/img/structure/B2841403.png)

2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

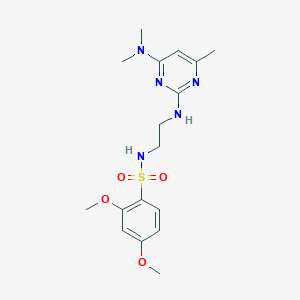

The compound “2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” belongs to the class of organic compounds known as triazolopyrimidines . These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have applications in drug design and discovery .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The benzyl group is attached at the 6-position, a methyl group at the 5-position, and an amino group at the 2-position of the triazolopyrimidine core.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitumor Potential

A study conducted by Said et al. (2004) synthesized a series of triazolo and triazinopyrimidine derivatives, showing promising antimicrobial activity, though they did not exhibit significant antitumor activity. This indicates potential use in combating microbial infections (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Synthesis and Characterization

Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This was characterized by X-ray diffraction and various spectroscopic techniques, highlighting its potential in material science and chemistry research (Lahmidi, Anouar, El Hamdaoui, Ouzidan, Kaur, Jasinski, Sebbar, Essassi, & El Moussaouiti, 2019).

Structural Studies

Desenko et al. (1999) focused on the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates, leading to the formation of dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones. The structural elucidation was based on various spectroscopic measurements, emphasizing its role in advancing structural chemistry (Desenko, Lipson, Shishkin, Komykhov, Orlov, Lakin, Kuznetsov, & Meier, 1999).

Novel Synthesis Methods

Gol et al. (2019) demonstrated an efficient and regioselective on-water synthesis of various substituted dihydro[1,2,4]triazolo[1,5-a]pyrimidines. This study presents an environmentally friendly approach in synthetic chemistry (Gol, Khatri, & Barot, 2019).

Antiepileptic Activities

Ding et al. (2019) synthesized novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their antiepileptic activities. This study presents the therapeutic potential of these compounds in neurology and pharmacology (Ding, Cao, Geng, Tian, Li, Li, & Huang, 2019).

Potential in Treating Chagas Disease

Caballero et al. (2011) tested the antiparasital activity against Trypanosoma cruzi of three novel 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes, demonstrating significant results and highlighting the potential in treating Chagas disease (Caballero, Marín, Rodrı́guez-Diéguez, Ramírez-Macías, Barea, Sánchez-Moreno, & Salas, 2011).

Zukünftige Richtungen

The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar triazolopyrimidines . Additionally, studies could be conducted to optimize its synthesis and to investigate its physical and chemical properties in more detail.

Wirkmechanismus

Target of Action

The primary target of the compound 2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . The inhibition of CDK2 results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, preventing the proliferation of cancer cells .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . This leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .

Eigenschaften

IUPAC Name |

2-amino-6-benzyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c1-8-10(7-9-5-3-2-4-6-9)11(19)18-13(15-8)16-12(14)17-18/h2-6H,7H2,1H3,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNVASRDFGQQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2841322.png)

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2841327.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)